molecular formula C11H15N3O B2933441 1-[4-(Pyridin-4-yl)piperazin-1-yl]ethan-1-one CAS No. 300394-67-6

1-[4-(Pyridin-4-yl)piperazin-1-yl]ethan-1-one

Cat. No. B2933441
CAS RN: 300394-67-6
M. Wt: 205.261
InChI Key: DUIMATYBNXNRMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-[4-(Pyridin-4-yl)piperazin-1-yl]ethan-1-one” is a compound that belongs to the class of organic compounds known as pyridinylpiperazines . These are compounds containing a pyridinylpiperazine skeleton, which consists of a pyridine linked (not fused) to a piperazine by a bond that is not part of a ring .


Molecular Structure Analysis

The molecular structure of “1-[4-(Pyridin-4-yl)piperazin-1-yl]ethan-1-one” can be confirmed by 1H NMR, 13C NMR, and LC/MS analysis . The structures of these newly synthesized amide derivatives were confirmed by these methods .

Scientific Research Applications

Cancer Treatment

Compounds similar to “1-[4-(Pyridin-4-yl)piperazin-1-yl]ethan-1-one” have been investigated for their potential in cancer therapy. For instance, derivatives of piperazine have been studied for their ability to inhibit tyrosine kinases, which are enzymes that can be overly active in certain types of cancer such as leukemia . Additionally, certain piperazinyl ethanone compounds have shown promise in targeting Poly (ADP-Ribose) Polymerase (PARP), which is involved in DNA repair and is a target for breast cancer treatment .

Antiproliferative Activity

The antiproliferative activity of piperazine derivatives has been a subject of research, with studies showing that some compounds can inhibit the growth of cancer cells. This is measured by the percentage growth inhibition results over sensitive cell lines .

Tuberculosis Treatment

Research has also been conducted on piperazine derivatives for their anti-tubercular activity. Novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives have been designed and synthesized to evaluate their effectiveness against Mycobacterium tuberculosis .

Enzyme Inhibition

The structural characterization of piperazine compounds, including their salts, has been important for understanding their interaction with biological molecules. These studies are crucial for developing therapeutic agents that can specifically inhibit enzymes involved in disease processes .

DNA Damage Response

Some piperazinyl ethanone compounds have been found to increase phosphorylation of H2AX in cells, which is a marker for DNA damage response. This suggests potential applications in studying cellular responses to DNA damage and in developing treatments that target these pathways .

Chemical Research and Synthesis

The compound “1-(pyridin-4-yl)ethan-1-one” itself is available for scientific research, indicating its use in chemical synthesis and research applications. While specific applications for “1-[4-(Pyridin-4-yl)piperazin-1-yl]ethan-1-one” are not detailed, it’s likely that it could be used similarly in research settings for synthesis and study of biological interactions .

properties

IUPAC Name

1-(4-pyridin-4-ylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O/c1-10(15)13-6-8-14(9-7-13)11-2-4-12-5-3-11/h2-5H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUIMATYBNXNRMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(Pyridin-4-yl)piperazin-1-yl]ethan-1-one

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